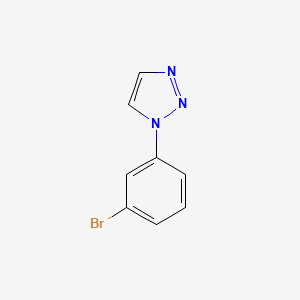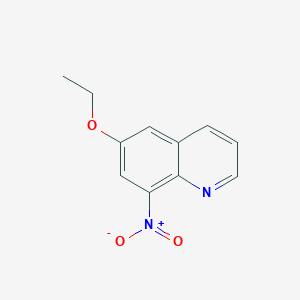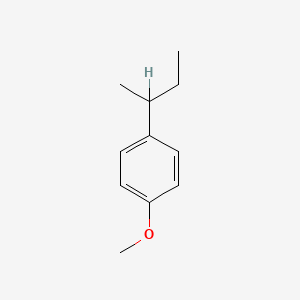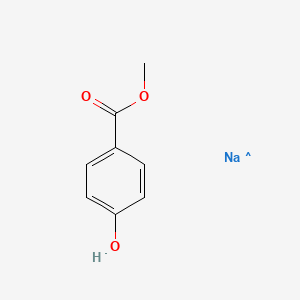
Benzoic acid, 4-hydroxy-, methyl ester, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-hydroxy-, methyl ester, sodium salt typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions generally include:
Esterification: 4-hydroxybenzoic acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Neutralization: The resulting methyl ester is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to meet pharmaceutical and cosmetic standards .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-hydroxy-, methyl ester, sodium salt undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to 4-hydroxybenzoic acid and methanol in the presence of an acid or base.
Oxidation: The phenolic group can undergo oxidation to form quinones or other oxidized derivatives.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Electrophiles such as nitric acid, sulfuric acid, or halogens.
Major Products
Hydrolysis: 4-hydroxybenzoic acid and methanol.
Oxidation: Quinones or other oxidized phenolic compounds.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Benzoic acid, 4-hydroxy-, methyl ester, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for calibration and validation of analytical methods.
Biology: Employed in studies of microbial growth inhibition and as a preservative in biological samples.
Medicine: Investigated for its antimicrobial properties and potential use in topical formulations.
Mechanism of Action
The antimicrobial activity of benzoic acid, 4-hydroxy-, methyl ester, sodium salt is primarily due to its ability to disrupt microbial cell membranes and inhibit enzyme activity. The compound targets the cell membrane, causing increased permeability and leakage of cellular contents, ultimately leading to cell death . Additionally, it can interfere with microbial enzyme systems, further inhibiting growth and reproduction .
Comparison with Similar Compounds
Benzoic acid, 4-hydroxy-, methyl ester, sodium salt is often compared with other parabens and phenolic compounds:
Methylparaben: Similar structure but lacks the sodium salt form, making it less soluble in water.
Ethylparaben: Slightly larger alkyl group, resulting in different solubility and antimicrobial properties.
Propylparaben: Even larger alkyl group, used in different formulations due to its distinct solubility and efficacy.
4-Hydroxybenzoic acid: The parent compound, which is less effective as a preservative due to lower solubility and antimicrobial activity.
This compound stands out due to its enhanced solubility and efficacy as a preservative, making it a preferred choice in various applications .
Properties
Molecular Formula |
C8H8NaO3 |
|---|---|
Molecular Weight |
175.14 g/mol |
InChI |
InChI=1S/C8H8O3.Na/c1-11-8(10)6-2-4-7(9)5-3-6;/h2-5,9H,1H3; |
InChI Key |
KRCMKUNIILUXPF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)O.[Na] |
melting_point |
The white precipitate formed by acidifying with hydrochloric acid a 10 % (w/v) aqueous solution of the sodium derivative of methylp-hydroxybenzoate (using litmus paper as indicator) shall, when washed with water and dried at 80 °C for two hours, have a melting range of 125 °C to 128 °C |
physical_description |
White, hygroscopic powder |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyridin-7-amine](/img/structure/B8790143.png)
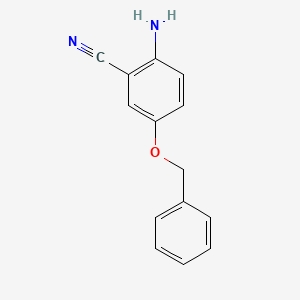

![1-{Phenyl[3-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B8790167.png)

![1-[2-(4-Nitrophenyl)ethyl]piperidine](/img/structure/B8790181.png)

